Structural characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate
Structural characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate
An In-depth Guide to the Structural Characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate
Executive Summary
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives are explored for a wide range of pharmacological activities, making the precise and unambiguous determination of their structure paramount for drug development and synthetic chemistry.[2] This guide provides a comprehensive, multi-technique framework for the structural characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate, a representative N-substituted piperidinone derivative. As a Senior Application Scientist, this document moves beyond mere data reporting, focusing on the causal reasoning behind experimental choices and the synergy between different analytical methods. We will explore predictive analysis based on foundational chemical principles for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), complemented by the definitive structural elucidation power of X-ray Crystallography. Each section includes field-proven experimental protocols, designed to be self-validating systems for researchers, scientists, and drug development professionals.
Introduction to the Target Molecule
The Piperidine Scaffold: A Privileged Structure
The six-membered nitrogen-containing heterocycle of piperidine is a prevalent motif in natural products and synthetic pharmaceuticals.[1] The ring's conformational flexibility, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for molecular recognition and biological activity.[3][4][5] Alterations to the ring, such as the introduction of carbonyl groups (forming piperidones or lactams) and various substituents, create a vast chemical space for modulating therapeutic properties.
Profile of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate
Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a derivative featuring a lactam (a cyclic amide) within the piperidine ring and a methyl ester side chain. This combination of functional groups makes it an interesting intermediate in synthetic organic chemistry and a potential building block for more complex pharmaceutical agents.[2] Its structural characterization is essential for quality control, reaction monitoring, and understanding its chemical behavior.
Molecular Structure and Physicochemical Properties
The first step in any characterization is to understand the molecule's basic properties, which are derived from its constituent atoms and their arrangement.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind FT-IR Analysis
This technique is chosen for its ability to quickly confirm the presence of key functional groups. For our target molecule, the most telling signals will be the two distinct carbonyl (C=O) stretches—one for the lactam and one for the ester. Their specific frequencies provide evidence for the cyclic amide and ester moieties.
Predicted FT-IR Spectrum
The spectrum is expected to show strong, characteristic absorption bands corresponding to the molecule's functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~1735-1750 | Strong | C=O Stretch | Methyl Ester |
| ~1640-1680 | Strong | C=O Stretch | Tertiary Lactam (Amide) |
| ~2850-2960 | Medium | C-H Stretch | Alkanes (CH, CH₂, CH₃) |
| ~1150-1250 | Strong | C-O Stretch | Ester |
| ~1400-1470 | Medium | C-H Bend | Alkanes |
Experimental Protocol for FT-IR Analysis
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Instrument Verification: Perform a system verification test to ensure wavenumber accuracy according to pharmacopeia standards (e.g., using a polystyrene standard). [6]2. Sample Preparation (KBr Pellet Method): a. Mix ~1-2 mg of the compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). b. Grind the mixture to a fine powder. c. Press the powder into a transparent pellet using a hydraulic press.
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Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. [7]4. Background Collection: Record a background spectrum of the empty sample compartment.
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Sample Spectrum Collection: Record the spectrum of the sample, typically by co-adding 16-32 scans for a good signal-to-noise ratio.
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Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify and label the major absorption peaks.
Mass Spectrometry (MS)
MS is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Causality Behind MS Analysis
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can derive a unique molecular formula, providing a high degree of confidence in the compound's identity. Tandem MS (MS/MS) is then used to induce fragmentation, and the resulting daughter ions provide evidence for the molecule's substructures. [8]
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion.
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Expected Molecular Ion: [M+H]⁺ at m/z 186.1128
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Other Potential Adducts: [M+Na]⁺ at m/z 208.0948 [8] Predicted Fragmentation Pathway: Fragmentation will likely occur at the most labile bonds. Key fragmentations could include:
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Loss of the methoxy group (-OCH₃) from the ester.
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Loss of the entire methyl acetate side chain.
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Ring-opening of the lactam.
Experimental Protocol for ESI-HRMS
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
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Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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MS1 Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion ([M+H]⁺) and other adducts. [8]5. MS/MS Data Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragments. [9]6. Data Analysis: Determine the accurate mass of the parent ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to confirm structural motifs.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. [1]
Causality Behind Crystallographic Analysis
For drug development, knowing the precise 3D arrangement of atoms is critical. Crystallography provides this definitive information, resolving any ambiguities from spectroscopic data. It will confirm the connectivity and reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat), which is crucial for understanding its interaction with biological targets. [3]
General Experimental Protocol for X-ray Crystallography
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Crystallization (The Critical Step): a. Dissolve the highly purified compound in a minimal amount of a suitable solvent. b. Grow single crystals using techniques like slow evaporation, vapor diffusion, or slow cooling of a saturated solution. This often requires significant empirical optimization. [1]2. Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.
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Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
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Structure Solution and Refinement: a. The diffraction data is used to calculate an electron density map of the unit cell. b. An initial model of the molecule is fitted to the electron density map. c. The model is refined computationally to achieve the best fit with the experimental data, resulting in a final structure with precise bond lengths, angles, and atomic positions. [10]
Conclusion
The structural characterization of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves to define the C-H framework, FT-IR rapidly confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides substructural evidence through fragmentation. While these spectroscopic methods build a compelling case, only single-crystal X-ray crystallography can provide the definitive, unambiguous three-dimensional structure. Following the protocols and analytical reasoning outlined in this guide will ensure a robust, accurate, and defensible structural elucidation for this and related piperidine derivatives, forming a solid foundation for further research and development.
References
- BenchChem Technical Support Team. (2025).
- Castañeda-Yslas, I., et al. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. PMC.
- EvitaChem. (n.d.). Buy Methyl 2-(1-methyl-6-oxopiperidin-2-yl)
- Sampath, N., et al. (2006).
- Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.
- Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare.
- PubChem. (n.d.). Methyl 2-(6-oxopiperidin-2-yl)
- Royal Society of Chemistry. (2023). FT-IR spectral studies.
- Siddiqui, H. L., et al. (2010). Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph.
- Agilent Technologies. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent.
- MDPI. (2023).
- Shimadzu. (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu.
- MDPI. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI.
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